Cas no 827611-49-4 (L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate])

L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate] structure
827611-49-4 structure
Product Name:L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate]
CAS-nummer:827611-49-4
MF:C19H31N7O10S2
MW:581.620341539383
CID:683046
PubChem ID:11204019
Update Time:2025-04-19

L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate] Chemische en fysische eigenschappen

Naam en identificatie

    • L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate]
    • Aztreonam lysinate
    • Aztreonam (lysine)
    • Aztreonam l-lysine salt
    • 827611-49-4
    • AZTREONAM LYSINE [EMA EPAR]
    • AZTREONAM L-LYSINE SALT [MI]
    • HY-129949
    • CS-0108853
    • L-LYSINE, MONO(2-(((Z)-(1-(2-AMINOTHIZOL-4-YL)-2-((2S,3S)-2-METHYL-4-OXO-1-SULFOAZETIDIN-3-YL)AMINO)-2-OXOETHYLIDENE)AMINO)OXY)-2-METHYLPROPANOATE
    • Cayston
    • Aztreonam lysine
    • XNM7LT65NP
    • AZTREONAM LYSINE [MART.]
    • AKOS040746610
    • Corus 1020
    • L-Lysine, mono(2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoate)
    • CHEMBL3833340
    • AZTREONAM LYSINE [WHO-DD]
    • CORUS-1020
    • Corus1020
    • 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid
    • L-LYSINE, 2-(((Z)-(1-(2-AMINO-4-THIAZOLYL)-2-(((2S,3S)-2-METHYL-4-OXO-1-SULFO-3-AZETIDINYL)AMINO)-2-OXOETHYLIDENE)AMINO)OXY)-2-METHYLPROPANOATE (1:1)
    • Inchi: 1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1
    • InChI-sleutel: KPPBAEVZLDHCOK-JHBYREIPSA-N
    • LACHT: S(N1C([C@H]([C@@H]1C)NC(/C(/C1=CSC(N)=N1)=N\OC(C(=O)O)(C)C)=O)=O)(=O)(=O)O.OC([C@H](CCCCN)N)=O

Berekende eigenschappen

  • Exacte massa: 581.15738256g/mol
  • Monoisotopische massa: 581.15738256g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 12
  • Complexiteit: 914
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 328Ų

L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate] Gerelateerde literatuur

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